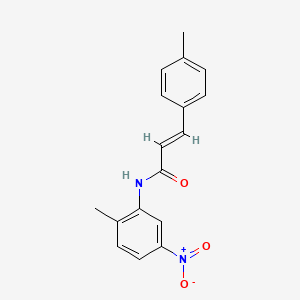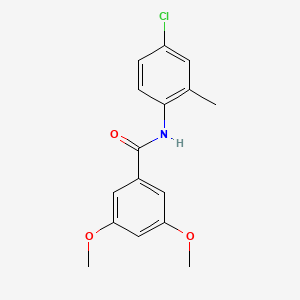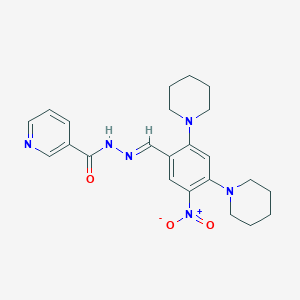
N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide, also known as NDH-2-64, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide has been studied for its potential applications in various fields such as cancer research, neuroscience, and infectious diseases. In cancer research, N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. In neuroscience, N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide has been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious diseases, N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide has been shown to have antimicrobial activity against various pathogens such as Staphylococcus aureus and Candida albicans.
Mecanismo De Acción
N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide exerts its effects through multiple mechanisms, including the inhibition of protein kinases, the disruption of mitochondrial function, and the induction of oxidative stress. These mechanisms ultimately lead to the inhibition of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the disruption of mitochondrial function, and the induction of oxidative stress. N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide for lab experiments is its broad-spectrum activity against various pathogens and cancer cells. However, N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide has limitations such as its low solubility in water, which can make it difficult to administer in vivo. N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide also has potential toxicity concerns, which need to be further studied.
Direcciones Futuras
Include the development of more efficient synthesis methods, the optimization of N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide for in vivo studies, and the identification of potential drug targets for N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide. Additionally, further studies are needed to fully understand the toxicity and safety profile of N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide.
Métodos De Síntesis
N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide can be synthesized using a multi-step process that involves the reaction of 2,4-dipiperidinyl-5-nitrobenzaldehyde with nicotinic acid hydrazide. The resulting product is purified using various techniques such as column chromatography and recrystallization.
Propiedades
IUPAC Name |
N-[(E)-[5-nitro-2,4-di(piperidin-1-yl)phenyl]methylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c30-23(18-8-7-9-24-16-18)26-25-17-19-14-22(29(31)32)21(28-12-5-2-6-13-28)15-20(19)27-10-3-1-4-11-27/h7-9,14-17H,1-6,10-13H2,(H,26,30)/b25-17+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULNVVGRTPKGBF-KOEQRZSOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2C=NNC(=O)C3=CN=CC=C3)[N+](=O)[O-])N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC(=C(C=C2/C=N/NC(=O)C3=CN=CC=C3)[N+](=O)[O-])N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5775028.png)

![4-ethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5775054.png)
![(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(3-nitrophenyl)methanone](/img/structure/B5775055.png)
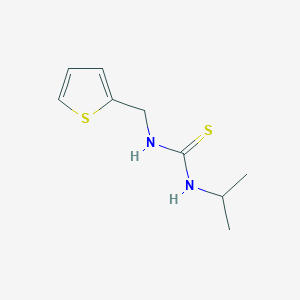
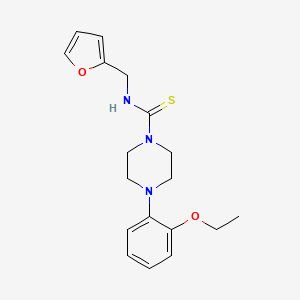

![1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate](/img/structure/B5775073.png)
![N-(5-{[2-(dimethylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5775078.png)
